molecular formula C20H17ClN4OS B1673873 Kv2-IN-A1 CAS No. 689297-68-5

Kv2-IN-A1

Cat. No.: B1673873
CAS No.: 689297-68-5
M. Wt: 396.9 g/mol
InChI Key: MRQZOINSVKHDQS-UHFFFAOYSA-N
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Description

Kv2-IN-A1 is a selective inhibitor of the voltage-gated potassium channels Kv2.1 and Kv2.2. These channels are widely expressed in various tissues, including the central nervous system, pancreas, and smooth muscle. This compound has been identified as a potent inhibitor with significant selectivity over other potassium channels, making it a valuable tool for studying the physiological roles of Kv2 channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Kv2-IN-A1 involves the synthesis of aromatic amide derivatives. The general synthetic route includes the reaction of substituted aromatic amines with acyl chlorides under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Kv2-IN-A1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions include nucleophilic substitution and electrophilic substitution, which are facilitated by the aromatic amide moiety .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include acyl chlorides, aromatic amines, and bases such as triethylamine. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from the reactions involving this compound are substituted aromatic amides. These products retain the core structure of this compound while incorporating various substituents that can modulate its inhibitory activity .

Scientific Research Applications

Kv2-IN-A1 has a wide range of scientific research applications:

    Chemistry: this compound is used as a tool compound to study the structure-activity relationships of potassium channel inhibitors. .

    Biology: In biological research, this compound is employed to investigate the physiological roles of Kv2 channels in various tissues. .

    Medicine: this compound has potential therapeutic applications in treating conditions associated with abnormal Kv2 channel activity. .

    Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting Kv2 channels. .

Mechanism of Action

Kv2-IN-A1 exerts its effects by selectively binding to the voltage-gated potassium channels Kv2.1 and Kv2.2. This binding inhibits the flow of potassium ions through the channels, thereby modulating the electrical activity of cells. The inhibition of Kv2 channels affects various cellular processes, including action potential generation, neurotransmitter release, and hormone secretion .

Biological Activity

Kv2-IN-A1 is a compound that has garnered attention for its potential biological activity, particularly in relation to voltage-gated potassium (Kv) channels. Understanding the biological implications of this compound requires examining its effects on various cellular processes, especially within vascular smooth muscle and neuronal systems. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity associated with this compound.

Kv channels, including Kv2.1, play critical roles in regulating cellular excitability and maintaining membrane potential. This compound acts primarily as an inhibitor of Kv2.1 channels, impacting several physiological processes:

  • Vasomotion Regulation : Studies indicate that Kv2.1 channels are predominantly expressed in vascular smooth muscle cells and contribute to myogenic autoregulation. Inhibition of these channels by compounds like this compound can alter vasomotion dynamics, leading to changes in vascular tone and reactivity .
  • Neuronal Activity : Kv2.1 is also implicated in neuronal signaling. Inhibition can affect neurotransmitter release and neuronal excitability, which are crucial for normal brain function .

Table 1: Effects of this compound on Cellular Functions

Cell Type Effect of this compound Reference
Vascular Smooth MuscleDecreased vasomotion; altered myogenic response
NeuronsSlowed activation and deactivation of channels
CardiomyocytesReduced lateral mobility of dopamine transporter (DAT)

Case Study 1: Vascular Smooth Muscle Function

In a study examining rat superior cerebellar arteries, this compound was shown to significantly decrease vasomotion by inhibiting Kv2.1 channels, which are crucial for maintaining myogenic tone. The study demonstrated that inhibition led to an increase in random vasodilations and vasoconstrictions, destabilizing vascular responses under pressure conditions .

Case Study 2: Neuronal Dysfunction

A sibling pair with mutations in the KCNB1 gene exhibited neurological disorders linked to altered Kv2.1 function. Functional characterization revealed that the mutation led to slower activation and deactivation kinetics of the channel, suggesting that compounds like this compound could exacerbate these conditions by further inhibiting channel function .

Discussion

The biological activity of this compound highlights its potential therapeutic applications as well as risks associated with its use. The inhibition of Kv2.1 channels can be beneficial in conditions characterized by excessive vasomotion or neuronal excitability; however, it also poses challenges in managing cardiovascular and neurological health.

Implications for Future Research

Further research is needed to explore:

  • The long-term effects of chronic inhibition of Kv2 channels.
  • The potential for developing targeted therapies using compounds like this compound for specific pathological conditions.
  • The interaction between various potassium channel inhibitors and their cumulative effects on cellular physiology.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS/c1-12(13-3-2-4-14(21)8-13)7-19(26)23-15-5-6-16-17(9-15)25-20(24-16)18-10-27-11-22-18/h2-6,8-12H,7H2,1H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQZOINSVKHDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701141042
Record name 3-Chloro-β-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]benzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689297-68-5
Record name 3-Chloro-β-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]benzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=689297-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-β-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]benzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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